molecular formula C18H24O B15176058 Octyl-2-naphthol CAS No. 31215-05-1

Octyl-2-naphthol

Cat. No.: B15176058
CAS No.: 31215-05-1
M. Wt: 256.4 g/mol
InChI Key: AAZCPESOYPGWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl-2-naphthol (C₁₈H₂₂O), also known as 2-naphthol octyl ether, is an alkylated derivative of 2-naphthol, where a hydroxyl group at the 2-position of the naphthalene ring is substituted with an octyl chain (C₈H₁₇). This structural modification significantly alters its physicochemical properties compared to unsubstituted 2-naphthol. The octyl group enhances lipophilicity, making the compound more soluble in organic solvents and less polar media. This compound is utilized in industrial applications such as surfactants, stabilizers, and intermediates in organic synthesis due to its hydrophobic character and resistance to oxidation. Its molecular weight (254.37 g/mol) and extended alkyl chain influence its melting point, solubility, and intermolecular interactions, distinguishing it from shorter-chain analogs and parent naphthols.

Properties

CAS No.

31215-05-1

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-octylnaphthalen-2-ol

InChI

InChI=1S/C18H24O/c1-2-3-4-5-6-7-12-17-16-11-9-8-10-15(16)13-14-18(17)19/h8-11,13-14,19H,2-7,12H2,1H3

InChI Key

AAZCPESOYPGWEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl-2-naphthol typically involves the alkylation of 2-naphthol with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-Naphthol+Octyl HalideThis compound+Halide Ion\text{2-Naphthol} + \text{Octyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} 2-Naphthol+Octyl Halide→this compound+Halide Ion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octyl-2-naphthol can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitrated, sulfonated, and halogenated products.

Scientific Research Applications

Chemistry: Octyl-2-naphthol is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme kinetics and protein-ligand interactions.

Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of octyl-2-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Octyl-2-naphthol with structurally related compounds, highlighting key differences in molecular properties and behavior.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Hydrogen Bonding Solubility (Polar Solvents) Melting Point (°C)
This compound C₁₈H₂₂O 254.37 Octyl (C₈H₁₇) Weak O–H···O (disrupted) Low ~50–60 (estimated)
2-Naphthol C₁₀H₈O 144.17 –OH Strong O–H···O networks Moderate 123
Naphthalen-1-ylmethanol C₁₁H₁₀O 158.20 –CH₂OH O–H···O chains High 80–85 (literature)
Methyl-2-naphthol C₁₁H₁₀O 158.20 Methyl (CH₃) Moderate O–H···O Moderate 105–110

Key Findings

Hydrogen Bonding and Crystallinity: this compound: The bulky octyl chain disrupts intermolecular hydrogen bonding, leading to weaker O–H···O interactions compared to 2-naphthol or Naphthalen-1-ylmethanol. This results in reduced crystallinity and a lower melting point (~50–60°C estimated). Naphthalen-1-ylmethanol: Forms infinite O–H···O hydrogen-bonded chains parallel to the [100] direction in its crystal lattice, enhancing stability and raising its melting point . 2-Naphthol: Strong hydrogen-bonded networks dominate its crystal structure, contributing to its high melting point (123°C).

Solubility and Lipophilicity: this compound’s extended alkyl chain increases its hydrophobicity, rendering it poorly soluble in polar solvents (e.g., water) but highly soluble in non-polar solvents like hexane. In contrast, Naphthalen-1-ylmethanol’s –CH₂OH group improves polar solvent compatibility .

Thermal Stability :

  • Longer alkyl chains (e.g., octyl) reduce thermal stability compared to shorter-chain analogs like Methyl-2-naphthol. The latter retains stronger intermolecular forces due to less steric hindrance.

Applications: this compound’s lipophilicity makes it suitable for non-polar formulations (e.g., lubricant additives), whereas Naphthalen-1-ylmethanol’s hydrogen-bonding capability is leveraged in crystal engineering and polymer synthesis .

Research Implications

The substitution pattern on the naphthalene ring critically dictates physicochemical behavior. For instance:

  • Alkyl Chain Length : Longer chains (e.g., octyl) diminish intermolecular hydrogen bonding and crystallinity but enhance solubility in organic media.
  • Functional Groups: Polar groups like –CH₂OH (in Naphthalen-1-ylmethanol) promote ordered crystal packing via hydrogen bonds, whereas non-polar alkyl groups prioritize hydrophobic interactions .

These insights guide material design for applications requiring tailored solubility, thermal resistance, or crystallinity. Further studies on this compound’s phase behavior and reactivity with other alkyl-naphthols are warranted to expand its utility.

Biological Activity

Octyl-2-naphthol, a derivative of naphthol, is an organic compound with various biological activities and applications. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic effects. The findings are supported by diverse research studies and data.

  • Chemical Formula : C₁₁H₁₄O
  • CAS Number : 2719-20-6
  • Molecular Weight : 174.23 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of its toxicity and potential therapeutic uses. The compound's interactions at the cellular level have been studied extensively.

Toxicity Studies

Research has shown that this compound can have toxic effects on various biological systems:

  • Acute Toxicity : Studies indicate that exposure to high concentrations can lead to liver and kidney damage. For instance, repeated oral administration in rats at doses of 50 mg/kg body weight per day indicated possible adrenal effects and changes in serum electrolytes at higher doses .
  • Chronic Toxicity : Long-term exposure has been associated with nephrosis, urinary bladder inflammation, and chronic hepatitis in occupational settings where workers were exposed to varying concentrations .

Mutagenicity

The mutagenic potential of this compound has been assessed through various assays:

  • Ames Test : It was found to be non-mutagenic in several Ames tests using different strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation . However, some studies suggest that UV irradiation may induce mutagenic activity under specific conditions .
  • In Vivo Studies : In a micronucleus assay conducted on mice, this compound did not induce micronuclei in bone marrow cells, further supporting its non-mutagenic profile .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Occupational Exposure : A study involving workers exposed to this compound concentrations ranging from 1 to 200 mg/m³ reported incidences of chronic liver disease and renal impairment. Histopathological examinations revealed significant damage to liver tissues .
  • Animal Studies : In a controlled study on rats, administration of this compound led to increased adrenal weights and renal function impairment at doses above 50 mg/kg/day. These findings suggest a need for careful handling and regulation of this compound in industrial applications .

Therapeutic Potential

Despite its toxicity, there is interest in the therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthol, including this compound, possess antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Acute ToxicityLiver and kidney damage observed at high doses
Chronic ToxicityNephrosis and chronic hepatitis reported in occupational studies
MutagenicityNon-mutagenic in Ames tests; UV-induced mutagenicity possible
AntimicrobialPotential antibacterial properties noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.